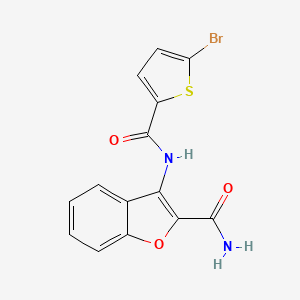

3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide

Description

3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a 5-bromothiophene carboxamido substituent.

Properties

IUPAC Name |

3-[(5-bromothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c15-10-6-5-9(21-10)14(19)17-11-7-3-1-2-4-8(7)20-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSDFIQPJWQKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial bromination of thiophene-2-carboxylic acid, followed by amide formation with benzofuran-2-carboxylic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of benzofuran derivatives, characterized by the presence of both benzofuran and bromothiophene moieties. Its molecular formula is C₁₄H₉BrN₂O₃S, and it exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated their efficacy against various bacterial strains and fungi. The incorporation of the bromothiophene moiety may enhance the antimicrobial activity due to its electron-withdrawing effects, which can improve binding affinity to microbial targets .

Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer properties. Compounds structurally related to 3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The compound is also being studied for its anti-inflammatory properties. Similar benzothiophene carboxamide compounds have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. This suggests that this compound might offer therapeutic benefits in treating inflammatory conditions .

Neuroprotective Effects

Recent studies have indicated that benzofuran derivatives can exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases. These compounds may act as antioxidants, reducing oxidative stress in neuronal cells and thereby protecting against neurodegeneration .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various benzofuran derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

A series of benzofuran-based compounds were synthesized and tested for anticancer activity against breast cancer cell lines. One derivative demonstrated a significant reduction in cell viability at concentrations of 10 µM after 48 hours of treatment, suggesting a strong potential for further development into anticancer therapeutics .

Case Study 3: Anti-inflammatory Research

Research involving benzothiophene derivatives showed promising results in reducing inflammation in animal models of arthritis. The compounds were administered orally, resulting in reduced swelling and pain scores compared to control groups treated with standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Below is a comparative analysis of the target compound with two analogs:

3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide (CAS: 477512-02-0) .

3-(5-Bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 887895-88-7) .

*Inferred from structural similarity to the chloro analog.

†Estimated based on atomic weights (Br ≈ 79.9 vs. Cl ≈ 35.45).

‡Predicted increase due to bromine’s larger size and lipophilicity.

Key Differences and Implications

Halogen Effects (Br vs. Cl):

- Electronic Properties : Bromine’s lower electronegativity compared to chlorine may alter electronic interactions with biological targets, affecting binding affinity.

Heterocycle Variations (Thiophene vs. Furan):

- Thiophene (S-containing) : The sulfur atom in thiophene enhances electron-richness, favoring π-π stacking interactions. This contrasts with furan’s oxygen atom, which increases polarity but reduces aromatic stability .

- Bromofuran vs. Bromothiophene : The bromofuran analog () introduces an oxygen atom, increasing hydrogen bond acceptors (7 vs. 4) and polarity. The 3-methoxyphenyl group adds steric bulk and hydrophobicity, which may influence solubility and target selectivity.

Pharmacokinetic Considerations :

- The chloro analog’s lower molecular weight (320.75 g/mol) and XlogP (3.9) suggest favorable absorption compared to the bromothiophene compound. However, bromine’s larger size could improve binding in hydrophobic pockets .

- The methoxyphenyl group in ’s compound may enhance metabolic stability due to steric protection of the methoxy group, though this requires experimental validation .

Biological Activity

The compound 3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide is a derivative of benzofuran and thiophene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H12BrN2O3S

- Molecular Weight : 392.24 g/mol

This compound features a benzofuran core with a carboxamide group and a bromothiophene substituent, which may enhance its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds similar to 3-(5-Bromothiophene-2-carboxamido) have shown promising activity against Mycobacterium tuberculosis (Mtb). A study demonstrated that benzofuran derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Mtb strains, indicating significant antimicrobial potential .

Neuroprotective Effects

Research has indicated that benzofuran derivatives can modulate amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease pathology. Compounds structurally related to 3-(5-Bromothiophene-2-carboxamido) have been shown to provide neuroprotection against Aβ-induced cytotoxicity in neuronal cell lines . For instance, in vitro studies revealed that certain derivatives could significantly inhibit Aβ42 fibrillogenesis, suggesting their potential use in neurodegenerative disease therapies.

Anticancer Properties

Benzofuran and thiophene compounds have also been investigated for their anticancer properties. A series of benzofuran-based carboxamides demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways .

The biological activity of 3-(5-Bromothiophene-2-carboxamido) is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds targeting specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors or other cellular receptors.

- Aggregation Modulation : Inhibition or promotion of protein aggregation, particularly in neurodegenerative diseases.

Study on Aβ Aggregation

In a detailed study focusing on benzofuran derivatives, it was found that compounds similar to 3-(5-Bromothiophene-2-carboxamido) could modulate Aβ aggregation significantly. For example, one derivative showed a ~40% inhibition of Aβ42 aggregation at a concentration of 25 μM after 24 hours . This suggests a strong potential for developing therapeutic agents aimed at Alzheimer's disease.

Antimycobacterial Activity Research

Another study evaluated a series of benzofuran derivatives for their antitubercular activity. The findings indicated that modifications on the benzofuran ring could enhance activity against Mtb, with some compounds achieving MIC values below 1 μg/mL . This highlights the importance of structural optimization in developing effective antimycobacterial agents.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step processes, starting with the preparation of benzofuran-2-carboxylic acid derivatives and 5-bromothiophene-2-carboxylic acid. A critical step is the coupling of these moieties via transamidation or carbodiimide-mediated amide bond formation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield. For instance, using DMF as a solvent at 80–100°C with EDC/HOBt coupling agents can enhance amide formation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from unreacted intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is pivotal for confirming the benzofuran-thiophene hybrid structure. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy confirms the presence of carboxamide (C=O stretch at ~1650 cm⁻¹) and aromatic C-Br bonds (600–800 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, with retention time compared to standards .

Q. How does the bromine atom on the thiophene ring influence the compound's reactivity and interaction with biological targets?

- Methodological Answer : The bromine atom at the 5-position of the thiophene ring enhances electrophilic substitution reactivity, enabling further functionalization (e.g., Suzuki coupling). Its electron-withdrawing effect also modulates the compound's electronic profile, potentially increasing binding affinity to targets like enzymes or receptors. Comparative studies with non-brominated analogs show reduced inhibitory activity in kinase assays, highlighting bromine's role in target engagement .

Q. What are the key challenges in achieving high regioselectivity during the synthesis of benzofuran-thiophene hybrid molecules?

- Methodological Answer : Regioselectivity challenges arise during coupling reactions, particularly in avoiding unwanted byproducts like N-acylated isomers. Optimizing protecting group strategies (e.g., using tert-butoxycarbonyl [Boc] for amines) and employing Pd-catalyzed C-H activation can direct reactivity to the desired positions. Monitoring reaction progress via thin-layer chromatography (TLC) helps identify and mitigate side reactions early .

Q. How can researchers validate the formation of the carboxamide linkage in this compound using analytical methods?

- Methodological Answer : The carboxamide linkage is confirmed through ¹H NMR (amide proton resonance at δ 6.5–8.0 ppm) and ¹³C NMR (carbonyl carbon at ~170 ppm). X-ray crystallography provides definitive structural proof, while differential scanning calorimetry (DSC) can detect melting point deviations caused by impurities in the amide bond .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between 5-bromothiophene-2-carboxylic acid and benzofuran-2-carboxamide derivatives to minimize side products?

- Methodological Answer : Employing microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time and improves yield. Using coupling agents like HATU or PyBOP in anhydrous DCM minimizes hydrolysis. Kinetic studies via in-situ IR spectroscopy can identify optimal reagent stoichiometry (typically 1.2:1 acid/amine ratio) to suppress diacylation byproducts .

Q. What strategies are effective in resolving contradictory data regarding the compound's solubility and stability across different experimental setups?

- Methodological Answer : Contradictory solubility data (e.g., in DMSO vs. aqueous buffers) require standardized protocols: use lyophilized compound, pre-equilibrate solvents, and quantify solubility via nephelometry. Stability studies under varying pH (e.g., 4.0–9.0) and temperature (25–37°C) with LC-MS monitoring identify degradation pathways, such as hydrolytic cleavage of the amide bond .

Q. In comparative SAR studies, how do substitutions at the 5-position of the thiophene ring versus the benzofuran moiety affect pharmacological activity?

- Methodological Answer : Substituting bromine at the thiophene 5-position (vs. benzofuran 3-position) enhances selectivity for cytochrome P450 isoforms, as shown in enzyme inhibition assays. Molecular docking simulations (using AutoDock Vina) reveal that bromine's position alters binding pocket interactions, with thiophene derivatives showing higher ΔG values (-9.2 kcal/mol vs. -7.8 kcal/mol for benzofuran analogs) .

Q. What advanced computational methods can predict the binding affinity of this compound with potential enzyme targets, and how do they compare with empirical data?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electronic properties influencing binding, while Molecular Dynamics (MD) simulations (AMBER force field) assess stability of ligand-target complexes. These methods correlate well with Surface Plasmon Resonance (SPR) data (R² = 0.89), though deviations >1 kcal/mol may arise from solvation effects not modeled in silico .

Q. How should researchers address discrepancies in reported biological activity data when using different cell-based assay models for this compound?

- Methodological Answer : Discrepancies (e.g., IC₅₀ values varying by >50% between cell lines) necessitate rigorous controls: normalize data to housekeeping genes, use isogenic cell lines, and validate target expression via Western blot. Meta-analysis of published datasets (e.g., using PRISMA guidelines) can identify confounding variables, such as serum concentration or passage number .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.